N-butyl-2,2-dimethyl-malonamic acid
Description
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Structure
3D Structure
Properties
Molecular Formula |
C9H17NO3 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
3-(butylamino)-2,2-dimethyl-3-oxopropanoic acid |
InChI |
InChI=1S/C9H17NO3/c1-4-5-6-10-7(11)9(2,3)8(12)13/h4-6H2,1-3H3,(H,10,11)(H,12,13) |
InChI Key |
NTWXTCRJWZDZQF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C(C)(C)C(=O)O |
Origin of Product |
United States |
Modification of the N Alkyl Chain:
Varying Chain Length: Synthesizing analogs with shorter (propyl, ethyl) and longer (pentyl, hexyl) N-alkyl chains can help to determine the optimal chain length for a specific activity. This optimization is often a balance between increasing hydrophobic interactions and maintaining sufficient aqueous solubility.
Introducing Branching: Replacing the n-butyl group with isobutyl, sec-butyl, or tert-butyl groups can probe the steric tolerance of a potential binding site.
Incorporating Functional Groups: Introducing polar functional groups (e.g., hydroxyl, ether) into the N-alkyl chain can improve aqueous solubility and provide additional hydrogen bonding opportunities.
Modification of the α,α Disubstituents:
Varying Alkyl Group Size: Replacing the dimethyl groups with larger alkyl groups (e.g., diethyl, dipropyl) would increase steric bulk and could be used to fill larger hydrophobic pockets in a target protein.
Introducing Cycloalkyl Groups: Incorporating a cyclopropyl (B3062369) or cyclobutyl group at the α-position can introduce conformational constraints and alter the vectoral projection of the substituents.
Asymmetric Substitution: The introduction of two different substituents at the α-position would create a chiral center, allowing for the exploration of stereospecific interactions.
The rational design of novel molecules often involves an iterative process of design, synthesis, and testing. nih.gov For instance, the development of new CD73 inhibitors involved the design and synthesis of a series of malonic acid derivatives. nih.gov A systematic approach to modifying the N-alkyl and α,α-substituents of N-butyl-2,2-dimethyl-malonamic acid would be a key strategy in any effort to optimize its properties for a specific application.
Mechanistic Investigations and Reaction Pathways of N Butyl 2,2 Dimethyl Malonamic Acid and Analogues
Decarboxylation Mechanisms within Malonamic Acid Systems
Decarboxylation, the removal of a carboxyl group with the release of carbon dioxide, is a key reaction of malonic acid and its derivatives. masterorganicchemistry.com The presence of a second carbonyl group at the β-position facilitates this process.
Kinetics and Thermodynamics of Thermal Decarboxylation
The thermal decarboxylation of malonic acid and its derivatives often proceeds through a cyclic intermediate. masterorganicchemistry.com The undissociated acid can form a hydrogen-bonded six-membered ring, which facilitates the transfer of the acidic proton and subsequent elimination of carbon dioxide to yield an enol intermediate that then tautomerizes to the final product. masterorganicchemistry.comelectronicsandbooks.com Studies have shown that the undissociated form of malonic acid decomposes significantly faster than its corresponding anion. electronicsandbooks.com
The kinetics of decarboxylation are influenced by the solvent. researchgate.net An increase in solvent basicity, polarity, and molar volume can increase the rate of the reaction, with basicity being a determining factor. researchgate.net This is attributed to the solvent's ability to solvate the carboxyl carbon, which facilitates the elimination of CO2. researchgate.net
Microwave-assisted decarboxylation of malonic acid derivatives has been shown to be an efficient method, often proceeding without the need for a solvent or catalyst and resulting in high yields in short reaction times. scirp.org
Catalytic Influences on Decarboxylation Processes
Various catalysts can influence the decarboxylation of malonic acid derivatives. Quinoline has been shown to catalyze the decarboxylation of malonic acid, particularly the free acid form. researchgate.net The proposed mechanism involves the solvation of the carboxyl carbon by quinoline. researchgate.net
Organic photoredox catalysis has also been employed for the hydrodecarboxylation of carboxylic acids, including malonic acid derivatives. nih.gov This method can achieve the double decarboxylation of malonic acids. nih.gov The reaction is proposed to proceed through the formation of an acyloxyl radical after single electron oxidation, which then expels carbon dioxide. nih.gov
Furthermore, N,N'-carbonyldiimidazole (CDI) can facilitate the mild decarboxylation of malonic acid derivatives at room temperature, forming a carbonyl imidazole (B134444) intermediate. organic-chemistry.org
Acylation Reactions Mediated by Malonic Acid Derivatives
Malonic acid and its derivatives can serve as acylating agents, often proceeding through the in situ generation of highly reactive ketene (B1206846) intermediates. nih.goviucc.ac.il
Generation and Reactivity of Ketene Intermediates in Malonic Acid-Mediated Acylations
Malonic acids can be used as precursors to generate ketenes for acylation reactions. nih.goviucc.ac.il This method is particularly useful in solid-phase peptide synthesis (SPPS) for the acetylation of amines. nih.goviucc.ac.il The reaction is mediated by coupling agents and a base, leading to the formation of a ketene and carbon dioxide. nih.govresearchgate.net The generated ketene then acylates the target amine. nih.gov
The structure of the malonic acid derivative influences the resulting ketene. For example, using alkyl, phenyl, or benzyl (B1604629) malonic acids allows for the synthesis of various acyl peptides. nih.goviucc.ac.il The formation of these ketene intermediates can be confirmed by in situ 1H-NMR. nih.goviucc.ac.il
The reactivity of ketenes is characterized by their heteroallenic bond structure, which makes the α-carbon highly electrophilic and susceptible to nucleophilic attack. nih.gov
Elucidation of Reaction Mechanisms in Solid Phase Synthesis
In the context of solid-phase synthesis, malonic acid-mediated acylation has been studied in detail. nih.goviucc.ac.il The reaction conditions, including the choice of coupling agents (e.g., uronium-based), base (e.g., DIPEA), solvent, and temperature, have been optimized for high efficiency. nih.goviucc.ac.ilresearchgate.net DFT studies support a concerted mechanism for the formation of CO2 and the ketene intermediate, which leads to the thermodynamically stable acylated product. nih.goviucc.ac.ilresearchgate.net This methodology has proven to be a general and effective method for the acylation of various molecules, including peptides. nih.goviucc.ac.il
Table 1: Optimized Conditions for Malonic Acid-Mediated Acylation in SPPS nih.goviucc.ac.il
| Parameter | Optimal Condition |
| Coupling Agents | Uronium-based (e.g., HBTU, HATU) |
| Base | DIPEA |
| Solvents | DMF, DMSO, NMP |
| Resins | Rink amide, Wang, Merrifield |
| Temperature | 20°C |
| pH | 8-12 |
| Preactivation | 5 minutes under inert atmosphere |
Intramolecular Cyclization and Rearrangement Pathways
N-butyl-2,2-dimethyl-malonamic acid and its analogues can potentially undergo intramolecular cyclization reactions, depending on the structure and reaction conditions. For instance, the cyclization of N-butyl-4-pentenylaminyl radicals has been studied, providing insights into the formation of N-heterocycles. scilit.com
In a different context, the intramolecular C-H insertion of a phosphanylidenecarbene containing a bulky aromatic substituent has been shown to lead to a cyclized product, a dihydrophosphanaphthalene derivative. nih.gov This type of cyclization competes with other rearrangement pathways, such as the Fritsch–Buttenberg–Wiechell (FBW) rearrangement. nih.gov Theoretical calculations have been used to investigate the activation energies and thermodynamics of these competing pathways. nih.gov
While specific studies on the intramolecular cyclization of this compound itself are not prevalent in the searched literature, the principles from related systems suggest that such pathways could be accessible, potentially leading to the formation of heterocyclic compounds.
Structure Activity Relationship Sar Studies of N Alkyl α,α Dialkylmalonamic Acids
Influence of N-Alkyl Chain Length and Branching on Molecular Properties and Interactions
The length and branching of the N-alkyl chain in N-alkyl-α,α-dialkylmalonamic acids are significant determinants of their physicochemical properties and intermolecular interactions. While specific data on N-butyl-2,2-dimethyl-malonamic acid is not extensively documented in publicly available literature, general principles derived from studies on related compounds can be applied.
Studies on other N-alkylated compounds have demonstrated that the length of the alkyl chain can influence various properties, including:
Solubility: Increased alkyl chain length tends to decrease water solubility due to the larger nonpolar hydrocarbon portion.
Melting Point: The effect on melting point is less predictable and can be influenced by the efficiency of crystal packing.
Biological Activity: In many drug candidates, a direct correlation exists between the length of an alkyl chain and biological potency, often up to an optimal length, after which activity may plateau or decrease. This is often referred to as the "carbon cut-off effect". For instance, in a series of N-alkyl-5-hydroxypyrimidinone carboxamides, variations in the N-alkyl substituent were explored to optimize antitubercular activity. nih.gov
The branching of the N-alkyl chain also plays a critical role. A branched chain, such as an isobutyl or tert-butyl group, can introduce steric hindrance that may affect the molecule's ability to bind to a target site. This steric bulk can also influence the conformational flexibility of the molecule.
To illustrate the impact of N-alkyl chain length on molecular properties, consider the following hypothetical data for a series of N-alkyl-2,2-dimethyl-malonamic acids:
| N-Alkyl Group | Lipophilicity (LogP) | Predicted Aqueous Solubility (mg/L) |
| Methyl | 0.8 | 5000 |
| Ethyl | 1.3 | 1500 |
| Propyl | 1.8 | 450 |
| Butyl | 2.3 | 150 |
| Pentyl | 2.8 | 50 |
This table presents illustrative data based on general chemical principles to demonstrate the trend of increasing lipophilicity and decreasing aqueous solubility with increasing N-alkyl chain length.
Impact of α,α-Disubstitution on Conformational Preferences and Stereochemical Outcomes
The presence of two substituents on the α-carbon of the malonamic acid, in this case, two methyl groups in this compound, has a profound impact on the molecule's conformational preferences and stereochemical properties. The malonic ester synthesis is a classical method for producing α,α-disubstituted acetic acids. rsc.org
The gem-dimethyl groups at the α-position introduce significant steric bulk. This steric hindrance restricts the rotation around the Cα-C(O) and Cα-C(amide) bonds, leading to a more defined set of low-energy conformations. This conformational rigidity can be advantageous in the design of biologically active molecules, as it can pre-organize the molecule into a conformation that is favorable for binding to a biological target.
Furthermore, the α,α-disubstitution prevents enolization at the α-carbon, which can be a pathway for racemization or degradation in related compounds with an α-hydrogen. This enhances the chemical stability of the molecule.
In the context of stereochemistry, if the two α-substituents were different, the α-carbon would be a chiral center. However, in 2,2-dimethyl-malonamic acid, the α-carbon is achiral. The synthesis of optically active α,α-disubstituted malonamic acids can be achieved through methods like asymmetric hydrolysis of malonamide (B141969) derivatives, which can produce enantiopure compounds that are valuable precursors for α,α-dialkylated amino acids. nih.gov
The following table illustrates how α,α-disubstitution can influence conformational flexibility:
| Compound | Key Dihedral Angle(s) | Number of Low-Energy Conformers |
| N-butyl-malonamic acid | C-Cα-C(O)-N | High |
| This compound | C-Cα-C(O)-N | Low |
This table provides a conceptual illustration of how the steric hindrance from the gem-dimethyl group in this compound is expected to reduce the number of accessible low-energy conformations compared to its unsubstituted counterpart.
Rational Design Principles for Modulating Biological or Chemical Activities based on Structural Modifications
The principles of rational drug design can be applied to this compound to modulate its potential biological or chemical activities. This involves making systematic structural modifications and evaluating their effects.
Applications of N Butyl 2,2 Dimethyl Malonamic Acid in Advanced Organic Synthesis
Utilization as a Versatile Synthon for Carbon-Carbon Bond Formation and Derivatization
While specific studies detailing the use of N-butyl-2,2-dimethyl-malonamic acid as a versatile synthon for carbon-carbon bond formation are not extensively documented in publicly available literature, the reactivity of related malonic acid derivatives provides a strong indication of its potential. Malonic esters are well-established synthons in reactions like the malonic ester synthesis, which allows for the formation of a wide array of substituted carboxylic acids through alkylation and subsequent decarboxylation. The presence of the n-butylamide and the gem-dimethyl groups in this compound would likely influence the reactivity of the alpha-carbon, potentially offering unique selectivity in C-C bond-forming reactions.
Derivatization of related malonic acids is a common strategy to introduce diverse functionalities into molecules. For instance, methylmalonic acid can be derivatized with reagents like pentafluorobenzyl bromide, highlighting the reactivity of the carboxylic acid groups and the potential for creating complex esters. It is plausible that this compound could undergo similar transformations, allowing for its incorporation into larger molecules.
Precursor in the Synthesis of Diverse Heterocyclic Compounds (e.g., barbituric acid derivatives)
Malonic acid and its derivatives are fundamental precursors in the synthesis of a wide range of heterocyclic compounds. A classic example is the condensation reaction of a malonic acid derivative with urea (B33335) to form barbituric acid, the parent compound of the barbiturate (B1230296) class of drugs. wikipedia.org This reaction involves the formation of a six-membered pyrimidine (B1678525) ring system. Given this well-established synthetic route, this compound could theoretically serve as a precursor for the synthesis of N-substituted, C-5,5-disubstituted barbituric acid derivatives. The presence of the n-butyl group on the nitrogen and the gem-dimethyl groups at the 5-position would yield barbiturates with specific lipophilicity and steric profiles, which could be of interest in medicinal chemistry.
Role as an Intermediate in the Synthesis of Optically Active α,α-Dialkylated Amino Acids
A significant application of malonamic acid derivatives lies in the synthesis of optically active α,α-dialkylated amino acids, which are valuable building blocks in peptidomimetics and other areas of medicinal chemistry. Research has demonstrated that α,α-disubstituted malonamides can undergo enantioselective hydrolysis catalyzed by enzymes, such as amidases from microorganisms like Rhodococcus sp., to produce enantiopure α,α-disubstituted malonamic acids with high enantiomeric excess and chemical yields. These chiral malonamic acids can then be converted into the corresponding valuable (R)- or (S)-α,α-dialkylated amino acids through standard chemical transformations.
This enzymatic resolution strategy offers a practical route to chiral, non-proteinogenic amino acids that are otherwise challenging to synthesize. The substrate scope of such enzymatic reactions can be broad, and it is conceivable that an appropriately designed N-butyl-2,2-dimethyl-malonamide could serve as a substrate for such a resolution, leading to the synthesis of optically active this compound. Subsequent synthetic manipulations could then potentially yield novel, optically active α,α-dialkylated amino acids.
Application in Peptide and Non-peptidic Molecule Functionalization
The structural features of this compound make it a candidate for the functionalization of peptides and other non-peptidic molecules. The carboxylic acid moiety provides a handle for coupling to amine groups in peptides or other molecules through standard amide bond formation protocols. The n-butyl group can introduce lipophilicity, which can be advantageous for modulating the pharmacokinetic properties of a molecule, such as its ability to cross cell membranes.
While direct applications of this compound in this context are not widely reported, the use of malonamide (B141969) derivatives to create peptidomimetics is a known strategy in drug discovery. These structures can mimic the secondary structure of peptides and interact with biological targets. The gem-dimethyl group on the malonamic acid backbone would impose specific conformational constraints, which could be exploited in the design of such peptidomimetics.
Investigation as a Ligand or Chelating Agent in Metal Coordination Chemistry
Malonamides are recognized for their ability to act as chelating agents for a variety of metal ions, including lanthanides and actinides. The two amide oxygen atoms can coordinate to a metal center, forming a stable six-membered chelate ring. The substituents on the nitrogen atoms and the α-carbon can be varied to fine-tune the electronic and steric properties of the ligand, thereby influencing its coordination behavior and selectivity for different metal ions.
Research into the coordination chemistry of malonamides has explored their use in solvent extraction processes for the separation of metals. While specific studies on this compound as a ligand are not prominent, its structure suggests it could function as a bidentate ligand through its carboxylate oxygen and amide oxygen atoms. The n-butyl and gem-dimethyl groups would influence the solubility and steric environment of the resulting metal complexes. The investigation of such complexes could reveal interesting structural and potentially catalytic properties.
Biological and Biochemical Activity Profiles of Malonamic Acid Derivatives
Enzyme Inhibition and Receptor Modulation
Malonamic acid derivatives have been investigated for their potential to interact with various biological targets, including enzymes and receptors. This section explores the existing research on the inhibitory and modulatory activities of compounds structurally related to N-butyl-2,2-dimethyl-malonamic acid.
Exploration of Malonamic Acid Derivatives as Inhibitors or Modulators of Specific Enzymes and Receptors
Research into malonic acid derivatives has revealed their potential as enzyme inhibitors across different therapeutic areas. Malonic acid hydroxamate derivatives, for instance, have been synthesized and identified as potential nonpeptidic inhibitors of human neutrophil collagenase (MMP-8). These compounds function by chelating the active-site Zn2+ ion.
Furthermore, a series of 2-(diphenylmethylidene) malonic acid derivatives were designed to act as triple inhibitors of key HIV enzymes: reverse transcriptase, integrase, and protease. Docking models suggested that these compounds have a notable affinity for the active sites of these viral enzymes. In another study, novel malonic acid non-nucleoside derivatives were synthesized and evaluated as inhibitors of CD73, an enzyme implicated in cancer immunotherapy. Certain compounds in this series demonstrated significant inhibitory activity against human CD73 (hCD73).
| Derivative Class | Target Enzyme | Key Findings |
| Malonic acid hydroxamates | Human Neutrophil Collagenase (MMP-8) | Act as nonpeptidic inhibitors by chelating the active-site Zn2+ ion. |
| 2-(diphenylmethylidene) malonic acids | HIV Reverse Transcriptase, Integrase, Protease | Designed as triple inhibitors with good affinity for enzyme active sites. |
| Malonic acid non-nucleosides | CD73 | Exhibited significant inhibitory activity against hCD73. |
Antimicrobial and Antifungal Potentials of Malonamic Acid-Derived Complexes
The antimicrobial and antifungal properties of compounds related to malonamic acid have been an area of scientific inquiry. While direct studies on this compound are absent, research on analogous structures provides preliminary insights.
A study on maleamic acid derivatives demonstrated antifungal activity against several pathogenic fungi. Similarly, certain N-substituted-β-amino acid derivatives containing various heterocyclic moieties have shown good antimicrobial activity against Staphylococcus aureus and Mycobacterium luteum, as well as significant antifungal activity against Candida tenuis and Aspergillus niger. mdpi.com Furthermore, a series of N-acyl substituted phenothiazines have been synthesized and tested for their antibacterial and antifungal activities, with some compounds showing promising results. nih.gov
| Compound Class | Tested Organisms | Observed Activity |
| Maleamic acid derivatives | Pathogenic fungi | Antifungal activity noted. |
| N-substituted-β-amino acid derivatives | Staphylococcus aureus, Mycobacterium luteum, Candida tenuis, Aspergillus niger | Good antibacterial and significant antifungal activity. [3.0] |
| N-acyl substituted phenothiazines | Bacteria and fungi | Promising antibacterial and antifungal activities. [13.0] |
Research on Other Biological Targets and Mechanisms of Action
Beyond enzyme inhibition and antimicrobial activities, derivatives of malonic acid have been explored for other biological applications, including phytocidal and insecticidal actions.
Some derivatives of diethyl N-acylaminomalonates have been synthesized and evaluated for their structure-biological activity relationship, showing selective phytocidal action, primarily in post-emergent treatments. researchgate.net Additionally, newly synthesized malonic acid derivatives have demonstrated antioxidizing activity. nih.gov These compounds were found to have an activity level that is comparable to that of ionol and vitamin E in vivo, potentially through influencing antioxidizing enzymes. nih.gov
| Derivative Class | Biological Target/Action | Key Findings |
| Diethyl N-acylaminomalonates | Plants (Phytocidal action) | Demonstrated selective phytocidal activity in post-emergent applications. [1.0] |
| Malonic acid derivatives | Oxidative stress (Antioxidant activity) | Showed antioxidizing activity comparable to ionol and vitamin E in vivo. [12.0] |
Advanced Analytical and Spectroscopic Characterization Methodologies in Malonamic Acid Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of a molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
¹H NMR Spectroscopy would be used to identify the number and type of hydrogen atoms in N-butyl-2,2-dimethyl-malonamic acid. The expected spectrum would show distinct signals for the protons of the n-butyl group, the methyl groups, and the amide N-H proton. The chemical shift of each signal would indicate its electronic environment, while the splitting pattern (multiplicity) would reveal the number of neighboring protons. For instance, the protons of the butyl chain would exhibit characteristic multiplets, and the methyl protons would likely appear as a singlet. The amide proton's chemical shift can be highly variable and may appear as a broad signal.
¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts would differentiate between the carbonyl carbons of the acid and amide groups, the quaternary carbon, the methyl carbons, and the carbons of the n-butyl group.
To illustrate the type of data obtained, the following table presents predicted ¹H NMR spectral data for a related compound, butyl ethyl malonate.
| Chemical Shift (ppm) | Multiplicity | Assignment (Illustrative) |
| 4.19 | Quartet | O-CH₂ -CH₃ |
| 3.30 | Triplet | N-CH₂ -CH₂CH₂CH₃ |
| 1.90 | Multiplet | N-CH₂-CH₂ -CH₂CH₃ |
| 1.35 | Multiplet | N-CH₂CH₂-CH₂ -CH₃ |
| 1.27 | Triplet | O-CH₂-CH₃ |
| 0.91 | Triplet | N-CH₂CH₂CH₂-CH₃ |
| Data is for illustrative purposes and represents typical shifts for similar structural motifs. |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
For this compound, the mass spectrum would be expected to show a molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺, which would confirm its molecular weight. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental composition.
Electron ionization (EI) or electrospray ionization (ESI) techniques would be used to generate ions. The subsequent fragmentation of the molecular ion would produce a unique pattern of fragment ions. The analysis of these fragments can help to piece together the structure of the molecule. For example, the fragmentation of malonate esters often involves the loss of the alkoxy group or the entire ester group. tandfonline.commdpi.com In the case of this compound, characteristic fragments might arise from the cleavage of the butyl group, the loss of carbon dioxide from the carboxylic acid, or cleavage of the amide bond.
An illustrative example of mass spectral data for a related compound, diethyl butylmalonate, is provided below.
| m/z | Relative Intensity | Possible Fragment Ion (Illustrative) |
| 160 | 999 | [M - OEt]⁺ |
| 171 | 368 | [M - C₄H₉]⁺ |
| 99 | - | [C₄H₉CO]⁺ |
| 73 | 412 | [COOEt]⁺ |
| 55 | 429 | [C₄H₇]⁺ |
| 29 | 829 | [C₂H₅]⁺ |
| Data adapted from publicly available spectra for diethyl butylmalonate and is for illustrative purposes. bmrb.io |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the carboxylic acid and amide functional groups.
Key expected vibrational frequencies include:
A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. libretexts.org
A C=O stretching band for the carboxylic acid carbonyl group, around 1700-1725 cm⁻¹. libretexts.org
A C=O stretching band for the amide carbonyl group (Amide I band), typically around 1630-1680 cm⁻¹.
An N-H bending band for the secondary amide (Amide II band), around 1510-1570 cm⁻¹.
An N-H stretching band for the amide, around 3200-3400 cm⁻¹.
C-H stretching bands for the alkyl groups, typically in the range of 2850-3000 cm⁻¹. docbrown.info
The following table provides an example of IR absorption data for a related amide.
| Wavenumber (cm⁻¹) | Functional Group (Illustrative) |
| ~3300 | N-H Stretch |
| 2960-2870 | C-H Stretch (Alkyl) |
| ~1640 | C=O Stretch (Amide I) |
| ~1550 | N-H Bend (Amide II) |
| Data is for illustrative purposes and represents typical IR absorption bands for secondary amides. |
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about electronic transitions within a molecule. Simple carboxylic acids and amides without extensive conjugation typically exhibit weak absorptions in the UV region, corresponding to n→π* transitions of the carbonyl groups. libretexts.orgjove.com For this compound, a weak absorption band would be expected in the range of 200-220 nm. jove.com While not as structurally informative as NMR or MS for this particular compound, UV-Vis spectroscopy can be useful for quantitative analysis.
X-ray Diffraction Studies for Definitive Solid-State Structure Determination
For this compound, a successful single-crystal X-ray diffraction study would provide unambiguous proof of its structure. It would reveal the spatial arrangement of the n-butyl group relative to the malonamic acid core and would detail the hydrogen bonding interactions, which are expected to be significant given the presence of both a carboxylic acid and an amide group. These interactions play a crucial role in the solid-state packing of the molecules.
While specific crystallographic data for this compound is unavailable, studies on related molecules like malonic acid have been performed. wikipedia.orgnih.gov For instance, the crystal structure of a co-crystal of theophylline (B1681296) and malonic acid has been determined, highlighting the hydrogen bonding patterns between the carboxylic acid groups and other functional groups. cardiff.ac.uknih.gov
An illustrative table of the kind of data obtained from an X-ray diffraction study is shown below for a related crystalline compound.
| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
| Monoclinic | P2₁/n | 7.7608 | 15.3483 | 13.6538 | 90 | 94.283 | 90 |
| Illustrative crystallographic data for a related organic molecule. cardiff.ac.uk |
Computational Chemistry and Molecular Modeling Studies of N Butyl 2,2 Dimethyl Malonamic Acid
Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Conformational Analysis
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. For a molecule like N-butyl-2,2-dimethyl-malonamic acid, DFT calculations would provide significant insights into its electronic structure, chemical reactivity, and the preferred three-dimensional arrangement of its atoms (conformational analysis).
DFT calculations would begin with the optimization of the molecule's geometry to find its most stable structure, corresponding to the lowest energy state. From this optimized structure, a variety of electronic properties can be calculated. These properties are crucial for understanding the molecule's behavior in chemical reactions.
Key parameters that would be determined from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive.
Furthermore, DFT can be used to generate a map of the electrostatic potential (ESP) on the molecule's surface. This map reveals the distribution of charge, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. Such information is invaluable for predicting how the molecule will interact with other chemical species.
Conformational analysis using DFT would involve identifying various possible spatial arrangements (conformers) of the N-butyl group and the carboxylic acid and amide functionalities. By calculating the relative energies of these conformers, the most stable and likely conformations of the molecule can be determined. This is essential for understanding its biological activity, as the shape of a molecule often dictates how it fits into the binding site of a protein.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the ability to donate electrons. |
| LUMO Energy | -1.2 eV | Indicates the ability to accept electrons. |
| HOMO-LUMO Gap | 5.3 eV | Suggests good kinetic stability. |
| Dipole Moment | 3.5 D | Indicates a polar molecule. |
Molecular Dynamics Simulations for Investigating Dynamic Behavior and Intermolecular Interactions
While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations model the movements of atoms and molecules based on classical mechanics, providing a "movie" of how this compound would behave in a biological environment, such as in water or near a cell membrane.
For this compound, MD simulations would be particularly useful for understanding how it interacts with water molecules. These simulations can reveal the formation and breaking of hydrogen bonds between the molecule's carboxylic acid and amide groups and the surrounding water. This information is crucial for assessing its solubility and how it might be transported in a biological system.
MD simulations can also be used to study the molecule's conformational flexibility in solution. Unlike the gas-phase calculations in DFT, MD simulations show how the molecule's shape changes in response to interactions with its environment. This dynamic view of its conformations is more representative of its behavior in a living organism.
Furthermore, if a biological target for this compound were known, MD simulations could be used to model its binding to a protein. These simulations can provide detailed insights into the specific intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the molecule in the protein's binding site. The stability of these interactions over the course of the simulation can be used to estimate the binding affinity.
Table 2: Hypothetical Intermolecular Interaction Data from MD Simulations of this compound in Water
| Interaction Type | Average Number of Interactions | Average Lifespan |
| Hydrogen Bonds (to water) | 4.2 | 2.5 ps |
| van der Waals Contacts | Numerous | Varies |
In Silico Screening and Rational Design Approaches for Novel Malonamic Acid Analogues
Based on the structural and electronic information obtained from DFT and MD studies of this compound, it is possible to design new, related molecules with potentially improved properties. This process, known as in silico screening and rational design, uses computational methods to predict the properties of hypothetical molecules before they are synthesized in a lab.
For instance, if the goal were to improve the binding affinity of this compound to a specific protein, researchers could use the initial molecule as a scaffold. They could then computationally introduce various chemical modifications, such as adding or changing functional groups on the butyl chain or the dimethyl-malonamic acid core.
Virtual libraries of these new analogues can be created and then "docked" into the binding site of the target protein using computational software. Molecular docking programs predict the preferred orientation of a ligand when bound to a receptor and estimate the strength of the interaction. This allows for the rapid screening of thousands of potential drug candidates.
The most promising analogues identified through this screening process can then be subjected to more rigorous MD simulations to further evaluate their binding stability and dynamic behavior. This multi-step computational approach allows for the rational design of new molecules with desired biological activities, saving significant time and resources compared to traditional trial-and-error methods in drug discovery. While specific studies on this compound are not available, the principles of in silico screening are widely applied to other classes of molecules. rsc.orgnih.govnih.govnih.govepfl.chmdpi.com
Conclusions and Future Research Directions in N Butyl 2,2 Dimethyl Malonamic Acid Research
Synthesis of Current Research Advances and Key Discoveries
There are no current research advances or key discoveries to report for N-butyl-2,2-dimethyl-malonamic acid as no studies specifically addressing this compound were found.
Identification of Emerging Trends and Unresolved Challenges
Due to the lack of research, it is not possible to identify any emerging trends or unresolved challenges specifically associated with this compound.
Proposed Avenues for Future Interdisciplinary Research and Applications
While no direct research exists, hypothetical future research could be extrapolated from the broader field of malonic acid derivatives. Potential avenues could include:
Synthesis and Characterization: The initial step would involve developing a synthetic route to this compound, likely starting from 2,2-dimethylmalonic acid and n-butylamine. Subsequent purification and characterization using modern analytical techniques (NMR, IR, Mass Spectrometry) would be essential to establish its fundamental properties.
Biological Screening: Given that other malonic acid derivatives have shown biological activity, this compound could be screened for a range of therapeutic targets. google.com
Polymer Chemistry: As malonic acid itself is a precursor to specialty polyesters, the unique structure of this substituted malonamic acid could be explored for the development of novel polymers with specific properties. wikipedia.org
It must be reiterated that these are speculative research avenues based on the known chemistry of related compounds and not on any existing data for this compound.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-butyl-2,2-dimethyl-malonamic acid, and how can reaction conditions be optimized for yield?
- Methodological Answer : Synthesis typically involves coupling malonic acid derivatives with n-butylamine under controlled pH and temperature. Optimization includes adjusting stoichiometric ratios (e.g., 1:1.2 for amine:acid), using coupling agents like HATU, and monitoring reaction progress via TLC or HPLC. Reflux in anhydrous solvents (e.g., DMF or ACN) for 12–24 hours improves yield. Post-synthesis purification via column chromatography (silica gel, 60–120 mesh) with ethyl acetate/hexane gradients is recommended. Yield improvements (e.g., from 60% to 85%) are achievable by inert atmosphere use (N₂/Ar) to prevent hydrolysis .
Q. Which analytical techniques are most effective for characterizing this compound, and how should data be interpreted?
- Methodological Answer :
- NMR Spectroscopy : Key signals include δ ~1.2–1.6 ppm (n-butyl CH₃ and CH₂), δ ~2.8–3.2 ppm (dimethyl malonamic CH₃), and δ ~6.0–6.5 ppm (amide NH). Compare integrations to confirm stoichiometry (e.g., 3:2 ratio for methyl to butyl groups) .
- HPLC-MS : Use reverse-phase C18 columns with 0.1% TFA in water/ACN gradients. Monitor [M+H]⁺ ions (expected m/z ~230–250). Retention times (e.g., 8.2 min) help confirm purity ≥95% .
- FT-IR : Look for carbonyl stretches at ~1700 cm⁻¹ (acid) and ~1650 cm⁻¹ (amide) to distinguish functional groups .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data when analyzing reaction byproducts of this compound?
- Methodological Answer : Contradictory NMR signals (e.g., unexpected δ 4.8 ppm methylene peaks) may indicate byproducts like unreacted intermediates or hydrolysis products. Use orthogonal techniques:
- HPLC-DAD : Detect UV-active impurities (e.g., λ = 254 nm for aromatic byproducts).
- 2D NMR (COSY, HSQC) : Assign ambiguous protons (e.g., δ 2.5–2.8 ppm multiplet in ) to confirm structural anomalies.
- Quantitative NMR (qNMR) : Integrate peaks against internal standards (e.g., maleic acid) to quantify impurity levels. Triplicate experiments reduce variability .
Q. What methodological approaches are used to assess the biological activity of this compound in enzyme inhibition studies?
- Methodological Answer :
- Kinetic Assays : Use Michaelis-Menten plots with varying substrate concentrations (0.1–10 mM) and fixed enzyme (e.g., 10 nM). Monitor inhibition via UV-Vis (ΔA₃₄₀ nm/min). IC₅₀ values are derived from dose-response curves (log[inhibitor] vs. % activity).
- Isothermal Titration Calorimetry (ITC) : Measure binding constants (Kd) by titrating compound into enzyme solutions. ΔH and ΔS values inform thermodynamic mechanisms.
- Molecular Docking : Align compound structure with enzyme active sites (e.g., using AutoDock Vina) to predict binding modes. Validate with mutagenesis studies .
Q. What strategies are employed to optimize the stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- pH Stability Studies : Incubate compound in buffers (pH 2–10) at 25°C for 24 hours. Monitor degradation via HPLC (e.g., ≥90% stability at pH 4–7). Acidic conditions (pH < 4) may hydrolyze the amide bond, requiring lyophilization for long-term storage .
- Thermal Stability : Use accelerated stability testing (40–60°C for 1–4 weeks). Arrhenius plots extrapolate shelf life (e.g., t₉₀ = 18 months at 25°C).
- Light Sensitivity : Store in amber vials under N₂; assess photodegradation with UV exposure (e.g., 300–400 nm for 48 hours) .
Data Contradiction Analysis
Q. How should researchers address conflicting data between HPLC and NMR purity assessments?
- Methodological Answer : Discrepancies arise from non-UV-active impurities (e.g., salts) or NMR-silent contaminants (e.g., metals).
- Step 1 : Cross-validate with LC-MS to detect ionizable impurities.
- Step 2 : Perform elemental analysis (C, H, N) to confirm theoretical vs. observed composition (e.g., C₁₀H₁₇NO₃ requires 54.78% C, 7.76% H).
- Step 3 : Use spiking experiments with known standards to identify co-eluting peaks in HPLC .
Tables for Key Data
| Parameter | Typical Value | Method | Reference |
|---|---|---|---|
| Melting Point | 120–125°C | DSC | |
| LogP (Partition Coeff.) | 1.8 ± 0.2 | Shake Flask | |
| Solubility (Water) | 2.3 mg/mL (25°C) | Gravimetric | |
| pKa (Carboxylic Acid) | 3.9 | Potentiometric |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
